3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one
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Overview
Description
“3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.34 . It is also known by the registry number ZINC000002561539 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 256.34 . Other properties such as melting point, boiling point, and density are not detailed in the available resources.Scientific Research Applications
Neuropharmacology and Receptor Binding
Acetylcholine Transport Inhibition
A study on 2-(4-Phenylpiperidino)cyclohexanol (AH5183), a structurally related compound, demonstrated its potential as a noncompetitive inhibitor of high-affinity acetylcholine transport into cholinergic vesicles. The research highlighted its specific and saturable binding to rat brain sections, indicating a possible application in studying cholinergic nerve terminals (Marien, Parsons, & Altar, 1987).
Serotonin and Dopamine Receptor Affinity
Compounds containing a [4-[2(4-arylpiperazin-1-yl)alkyl]cyclohexyl]pyrimidin-2-ylamine structure were found to have high affinity for D2/D3 dopamine and serotonin 5-HT1A receptors. This suggests their utility in developing antipsychotic agents with improved efficacy and reduced side effects (Wustrow et al., 1998).
Organic Chemistry and Synthesis
- Quantum Chemical Calculations and Molecular Docking: Research on 1-phenylpiperazin-1,4-diium nitrate monohydrate (1PPNO3), a novel piperazine derivative, utilized quantum chemical calculations and molecular docking to investigate its molecular geometry, biological activities, and spectroscopic properties. This study underscores the compound's potential for inhibiting Kalirin-7 and monoamine oxidase B enzymes, providing insight into its therapeutic applications (Noureddine et al., 2021).
Medicinal Chemistry and Drug Development
Antimicrobial Activity
A synthesis study on novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives demonstrated significant antibacterial and antifungal activities. Molecular docking studies with the crystal structure of oxidoreductase proteins further supported the compounds' potential as antimicrobial agents (Mandala et al., 2013).
Antiepileptic Activity
Research into N(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl)-N(1)-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene)semicarbazide and related compounds revealed their potential as anticonvulsant agents. The study highlighted the importance of a four-binding-sites pharmacophore model for anticonvulsant activity, with efforts made to establish structure-activity relationships among the tested compounds (Rajak et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16-8-4-7-15(13-16)18-11-9-17(10-12-18)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDMNDMVELFDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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